molecular formula C12H27Al B14213854 Ethylbis(3-methylbutyl)alumane CAS No. 569660-11-3

Ethylbis(3-methylbutyl)alumane

Cat. No.: B14213854
CAS No.: 569660-11-3
M. Wt: 198.32 g/mol
InChI Key: MLZKSTUDPXLEQH-UHFFFAOYSA-N
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Description

Ethylbis(3-methylbutyl)alumane is an organoaluminum compound with the chemical formula C10H23Al. It is a member of the broader class of organometallic compounds, which are characterized by the presence of a metal-carbon bond.

Preparation Methods

The synthesis of Ethylbis(3-methylbutyl)alumane typically involves the reaction of aluminum with ethyl and 3-methylbutyl groups. One common method is the reaction of aluminum trichloride (AlCl3) with ethylmagnesium bromide (EtMgBr) and 3-methylbutylmagnesium bromide (3-MBuMgBr) in an ether solvent. The reaction proceeds as follows:

AlCl3+EtMgBr+3-MBuMgBrEtAl(3-MBu)2+MgBr2\text{AlCl}_3 + \text{EtMgBr} + \text{3-MBuMgBr} \rightarrow \text{EtAl(3-MBu)}_2 + \text{MgBr}_2 AlCl3​+EtMgBr+3-MBuMgBr→EtAl(3-MBu)2​+MgBr2​

This reaction is typically carried out under an inert atmosphere to prevent the oxidation of the organoaluminum compound .

Chemical Reactions Analysis

Ethylbis(3-methylbutyl)alumane undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxide and the corresponding organic by-products.

    Reduction: It can act as a reducing agent in organic synthesis, reducing various functional groups such as carbonyls.

    Substitution: The ethyl and 3-methylbutyl groups can be substituted with other organic groups through reactions with appropriate reagents.

Common reagents used in these reactions include oxygen for oxidation, hydrogen or hydride donors for reduction, and various organic halides for substitution reactions .

Scientific Research Applications

Ethylbis(3-methylbutyl)alumane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethylbis(3-methylbutyl)alumane involves the formation of reactive intermediates that facilitate various chemical transformations. The aluminum center in the compound can coordinate with multiple ligands, allowing it to participate in a range of catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed or facilitated by the compound .

Comparison with Similar Compounds

Ethylbis(3-methylbutyl)alumane can be compared with other organoaluminum compounds such as trimethylaluminum (AlMe3) and triethylaluminum (AlEt3). While all these compounds share similar reactivity patterns, this compound is unique due to the presence of the bulkier 3-methylbutyl groups, which can influence its steric and electronic properties. This makes it particularly useful in reactions where steric hindrance plays a critical role .

Similar compounds include:

  • Trimethylaluminum (AlMe3)
  • Triethylaluminum (AlEt3)
  • Diisobutylaluminum hydride (DIBAL-H)

These compounds are also widely used in catalysis and organic synthesis, but their specific applications and reactivity can differ based on their structure and substituents .

Properties

CAS No.

569660-11-3

Molecular Formula

C12H27Al

Molecular Weight

198.32 g/mol

IUPAC Name

ethyl-bis(3-methylbutyl)alumane

InChI

InChI=1S/2C5H11.C2H5.Al/c2*1-4-5(2)3;1-2;/h2*5H,1,4H2,2-3H3;1H2,2H3;

InChI Key

MLZKSTUDPXLEQH-UHFFFAOYSA-N

Canonical SMILES

CC[Al](CCC(C)C)CCC(C)C

Origin of Product

United States

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